![molecular formula C19H14N6O B2661775 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 900278-45-7](/img/structure/B2661775.png)
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a unique structure that combines pyrazolo, triazolo, and pyrimidine rings, making it a versatile scaffold for drug design and development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available precursorsThe final step often involves the formation of the phenol group through hydrolysis or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the pyrazolo or triazolo rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity and potential biological activity .
Aplicaciones Científicas De Investigación
Recent studies have indicated that this compound exhibits various biological activities, particularly in the field of oncology.
Anticancer Properties
- Inhibition of Kinase Activity : Research has shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine act as effective kinase inhibitors. For instance, certain compounds have demonstrated significant antiproliferative effects against breast and cervical cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) pathway and related signaling cascades .
- Cytotoxicity Studies : In vitro studies have revealed that 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exhibits cytotoxic effects against various cancer cell lines. The compound was noted to induce apoptosis through the activation of caspases in cancer cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the inhibition of critical signaling pathways such as AKT/mTOR and PD-1/PD-L1 interactions . These pathways are crucial for tumor growth and survival.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-triazolo-pyrimidine derivatives in clinical settings:
- Case Study 1 : A study evaluated the anticancer activity of a derivative against MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Case Study 2 : Another investigation focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated significant tumor reduction and improved survival rates in treated groups compared to controls .
Mecanismo De Acción
The mechanism of action of 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine scaffold and exhibits comparable pharmacological properties.
Thiadiazole derivatives: Known for their anticancer and antimicrobial activities.
Uniqueness
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol stands out due to its unique combination of three different heterocyclic rings, which enhances its chemical versatility and potential for multi-target interactions. This structural complexity allows for fine-tuning its biological activity and optimizing its pharmacokinetic properties .
Actividad Biológica
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's mechanisms of action, its efficacy against various cancer cell lines, and its overall biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C19H14N6O, with a molecular weight of 342.4 g/mol. The structural complexity includes a pyrazolo ring fused with triazole and pyrimidine systems, which contributes to its unique chemical properties and biological activities.
Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo class exhibit potent anticancer properties primarily through kinase inhibition . The compound has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to reduced proliferation of tumor cells.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Below is a summary of the findings:
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
MCF-7 | 45-97 | CDK2 inhibition and apoptosis induction |
HCT-116 | 6-99 | Induction of caspases and autophagy |
HepG-2 | 48-90 | Moderate cytotoxicity |
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116), with IC50 values indicating strong potency compared to standard treatments like sorafenib.
Case Studies
- MCF-7 Breast Cancer Cells : A study reported that treatment with the compound led to increased apoptosis marked by activation of caspases 3/7 and 9. The results suggested that the compound not only inhibited cell growth but also promoted programmed cell death through intrinsic pathways .
- HCT-116 Colon Cancer Cells : In another study, the compound demonstrated an ability to induce autophagy in HCT-116 cells. This was evidenced by increased formation of autophagosomes and upregulation of beclin-1 expression .
- HepG-2 Liver Cancer Cells : Moderate activity was observed against HepG-2 cells with IC50 values ranging from 48 to 90 nM. The mechanism involved inhibition of key signaling pathways associated with tumorigenesis .
Propiedades
IUPAC Name |
4-[10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-12-3-2-4-14(9-12)25-18-16(10-21-25)19-22-17(23-24(19)11-20-18)13-5-7-15(26)8-6-13/h2-11,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCCDSGUAYLUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.